2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate is a fluorinated compound with a molecular weight of 264.2 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable for various demanding applications . It is identified by the CAS number 1210767-52-4 .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate typically involves the reaction of 2-ethoxypyridine with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial production methods may involve scaling up the reaction in larger reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmacologically active molecules.
Industry: It is used in the development of specialty chemicals and advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated ethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate include other fluorinated carbamates and pyridine derivatives. These compounds share some chemical properties but differ in their reactivity and selectivity. For example:
2,2,2-Trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity.
2,2,2-Trifluoroethyl N-(2-chloropyridin-3-yl)carbamate: Contains a chlorine atom, which affects its chemical behavior and applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-2-17-8-7(4-3-5-14-8)15-9(16)18-6-10(11,12)13/h3-5H,2,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNNBULNBSTLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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